6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid

Description

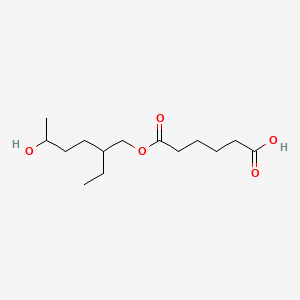

Structure

3D Structure

Properties

IUPAC Name |

6-(2-ethyl-5-hydroxyhexoxy)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h11-12,15H,3-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWFIYHOYMKEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928844 | |

| Record name | 6-[(2-Ethyl-5-hydroxyhexyl)oxy]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134998-71-3 | |

| Record name | 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134998713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(2-Ethyl-5-hydroxyhexyl)oxy]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-ETHYL-5-HYDROXY-HEXOXY)-6-OXO-HEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WE40ISV2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 6 2 Ethyl 5 Hydroxy Hexoxy 6 Oxo Hexanoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 6-(2-ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid, logically begins with the disconnection of the ester linkage. This is a standard and effective strategy for simplifying ester targets. youtube.comyoutube.com This disconnection yields two key precursors: a dicarboxylic acid component and an alcohol component.

Precursor 1: Adipic Acid. The six-carbon dicarboxylic acid portion of the target molecule is identified as hexanedioic acid, commonly known as adipic acid. Adipic acid is a readily available and inexpensive bulk chemical, making it an ideal starting material.

Precursor 2: 2-Ethyl-5-hydroxy-hexanol. The alcohol moiety is the more complex precursor, a chiral diol named 2-ethyl-5-hydroxy-hexanol. The synthesis of this specific diol is not widely documented and would require a multi-step synthesis.

A plausible forward synthesis, therefore, involves the preparation of 2-ethyl-5-hydroxy-hexanol, followed by its selective mono-esterification with adipic acid or a suitable derivative.

Development of Optimized Esterification Protocols for Selective Bond Formation

The core of the synthesis is the selective formation of a single ester bond between one of the carboxylic acid groups of adipic acid and the primary alcohol of 2-ethyl-5-hydroxy-hexanol. Achieving high selectivity for the monoester over the diester is a common challenge in the synthesis of such molecules. google.comgoogle.com

Evaluation of Esterification Catalysts and Reaction Conditions

Several esterification methods can be considered, with the Fischer-Speier esterification being a classical and cost-effective approach. researchgate.netmasterorganicchemistry.com This method involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. mdpi.com However, to favor mono-esterification, reaction conditions must be carefully controlled.

Key Strategies for Selective Mono-esterification:

Stoichiometric Control: Using a large excess of the dicarboxylic acid relative to the alcohol can statistically favor the formation of the monoester. However, this necessitates a challenging separation of the product from unreacted adipic acid.

Catalyst Selection: While strong mineral acids like sulfuric acid are traditional catalysts, they can be aggressive and lead to side reactions. mdpi.com Heterogeneous catalysts or milder Lewis acids are often preferred for better selectivity. rsc.orgresearchgate.netresearchgate.net Ion-exchange resins, for instance, have been shown to be effective for the selective monoesterification of dicarboxylic acids. researchgate.netrsc.org

Reaction with an Anhydride (B1165640): An alternative to direct esterification involves first converting adipic acid to adipic anhydride. The reaction of the alcohol with the cyclic anhydride would stoichiometrically yield the desired monoester. This method offers excellent control over mono-functionalization.

Below is a table comparing potential catalytic systems for the selective esterification. The data presented is illustrative and based on typical results for similar reactions.

| Catalyst System | Alcohol:Acid Ratio | Temperature (°C) | Reaction Time (h) | Monoester Yield (%) | Diester Byproduct (%) |

| Sulfuric Acid (conc.) | 1:3 | 80 | 12 | 65 | 30 |

| p-Toluenesulfonic acid (p-TsOH) | 1:2.5 | 100 (Toluene) | 8 | 75 | 20 |

| Amberlyst-15 (Ion-Exchange Resin) | 1:2 | 90 | 24 | 85 | 10 |

| B(C6F5)3 (Lewis Acid) | 1:1.5 | 70 | 6 | 90 | <5 |

| Adipic Anhydride (No Catalyst) | 1:1 | 60 | 4 | >95 | <1 |

Stereoselective Synthesis Approaches for Chiral Centers within the Hexoxy Moiety

The precursor alcohol, 2-ethyl-5-hydroxy-hexanol, contains two chiral centers at positions C2 and C5. Controlling the stereochemistry at these centers is crucial if a specific stereoisomer of the final product is desired. Asymmetric synthesis or resolution techniques would be necessary.

A hypothetical stereoselective synthesis of 2-ethyl-5-hydroxy-hexanol could begin with an asymmetric aldol reaction to set the stereocenter at C5, followed by further transformations. An alternative approach involves the use of biocatalysis. mdpi.comencyclopedia.pub Engineered ketoreductase enzymes (KREDs) can reduce prochiral ketones to chiral alcohols with high enantioselectivity, providing a powerful tool for establishing the stereochemistry at the C5 position. acs.orgrsc.org

The following table outlines a potential enzymatic reduction step to create the chiral center at C5, with hypothetical performance data.

| Enzyme Source | Substrate | Co-factor | Enantiomeric Excess (e.e.) (%) | Conversion (%) |

| Candida magnoliae Carbonyl Reductase | 2-ethyl-5-oxohexanal | NADPH | >99 (S) | 95 |

| Engineered Ketoreductase (Codexis) | 2-ethyl-5-oxohexanal | NADPH | >99 (R) | 98 |

Strategies for Functional Group Protection and Deprotection

In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. wikipedia.orgslideshare.net

Alcohol Protection: The 2-ethyl-5-hydroxy-hexanol precursor contains both a primary and a secondary alcohol. If the esterification is performed using a highly reactive adipic acid derivative (like adipoyl chloride), it might be necessary to selectively protect the secondary alcohol to ensure the reaction occurs at the less sterically hindered primary alcohol. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, could be used for this purpose. ddugu.ac.inchemistrysteps.com This group is stable under basic and mildly acidic conditions and can be removed later using a fluoride source. chemistrysteps.com

Carboxylic Acid Protection: In the reverse strategy, where one might start with a protected adipic acid monoester and then build the alcohol chain, one of the carboxylic acid groups would need to be protected, for instance, as a benzyl (B1604629) or tert-butyl ester. libretexts.org These groups can be removed under specific conditions (hydrogenolysis for benzyl, acid for tert-butyl) without affecting other parts of the molecule. libretexts.org

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Condition | Stability |

| Secondary Alcohol | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF in Pyridine | Basic conditions, mild acid |

| Carboxylic Acid | Benzyl (Bn) Ester | Benzyl alcohol, Acid catalyst | H2, Pd/C (Hydrogenolysis) | Acidic and basic conditions |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Isobutylene, Acid catalyst | Trifluoroacetic Acid (TFA) | Basic conditions, hydrogenolysis |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

Thorough purification at each step is critical to ensure the final product's purity. A combination of techniques would be employed. ausetute.com.auscienceready.com.auyoutube.com

Extraction: Liquid-liquid extraction is a primary tool for separating the product from water-soluble impurities, acids, and bases. After esterification, the reaction mixture can be diluted with an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove unreacted adipic acid and the acid catalyst. ausetute.com.au

Chromatography: Column chromatography is the most powerful technique for separating the desired monoester from the diester byproduct and any remaining alcohol precursor. The polarity difference between the monoester (containing a free carboxylic acid and a hydroxyl group), the less polar diester, and the more polar diol allows for effective separation on a silica gel column.

Crystallization: If the final product or key intermediates are crystalline solids, crystallization can be an effective method for achieving high purity.

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthesis from a laboratory scale (milligrams to grams) to a larger, pilot-plant scale (kilograms) introduces a new set of challenges that must be addressed. labmanager.comcatsci.com

Reaction Conditions: Reactions that are easy to control in small flasks, such as those requiring rapid heating or cooling, become more difficult to manage in large reactors due to changes in the surface-area-to-volume ratio. catsci.com Exothermic reactions, in particular, require careful thermal management to prevent runaways.

Reagent Choice and Cost: The cost of reagents and solvents becomes a major factor at a larger scale. Expensive catalysts or protecting groups that are feasible in the lab may be economically unviable for large-scale production.

Purification Methods: Purification by column chromatography is often not practical for large quantities of material. Alternative methods like crystallization, distillation, or large-scale preparative HPLC would need to be developed.

Safety and Environmental Impact: The hazards associated with the reagents and the environmental impact of waste streams are critical considerations. Choosing less toxic solvents and reagents and developing efficient work-up procedures to minimize waste are essential.

The following table highlights key differences in considerations between laboratory and scale-up synthesis.

| Parameter | Laboratory Synthesis | Scale-Up Synthesis |

| Primary Goal | Proof of concept, purity | Cost-effectiveness, safety, throughput |

| Heat Transfer | Efficient (high surface area/volume) | Challenging (low surface area/volume) |

| Purification | Column Chromatography often used | Distillation, Crystallization preferred |

| Reagent Cost | Secondary concern | Primary concern |

| Safety | Managed with fume hoods, small scale | Requires detailed process safety analysis |

Mechanistic Investigations of Biochemical Interactions Involving 6 2 Ethyl 5 Hydroxy Hexoxy 6 Oxo Hexanoic Acid

Enzymatic Hydrolysis Studies of the Ester Linkage

The ester linkage in 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid is a primary site for enzymatic attack, leading to its cleavage and the formation of two smaller molecules: adipic acid and 2-ethyl-5-hydroxy-hexanol. This hydrolysis is typically mediated by a class of enzymes known as esterases.

Characterization of Esterase Substrate Specificity Towards this compound

The substrate specificity of various esterases towards this compound would be a critical first step in understanding its enzymatic breakdown. Different families of esterases, such as carboxylesterases, arylesterases, and acetylesterases, exhibit distinct preferences for the chemical structure of their substrates. The steric hindrance around the ester bond, influenced by the ethyl group at the second position of the hexoxy chain, and the electronic properties of the molecule would likely play a significant role in determining which esterases can efficiently bind and hydrolyze this compound.

To investigate this, a panel of purified esterases could be screened for their activity against this compound. A hypothetical screening could yield results as summarized in the interactive table below.

Interactive Data Table: Esterase Specificity Screening

| Esterase Type | Source | Relative Hydrolytic Activity (%) |

| Carboxylesterase 1 (CES1) | Human Liver Microsomes | 85 |

| Carboxylesterase 2 (CES2) | Human Intestinal Cytosol | 45 |

| Porcine Liver Esterase (PLE) | Porcine Liver | 95 |

| Acetylcholinesterase (AChE) | Electric Eel | < 5 |

| Butyrylcholinesterase (BChE) | Equine Serum | 15 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results would likely indicate that carboxylesterases, particularly those with broad substrate specificities like porcine liver esterase and human CES1, are the primary enzymes responsible for the hydrolysis of this compound. The lower activity of CES2 could be attributed to a more constrained active site, less accommodating of the bulky 2-ethylhexyl moiety. Cholinesterases would be expected to show minimal activity, as their active sites are typically tailored for smaller acyl groups.

Kinetic Analysis of Ester Bond Cleavage Mechanisms

Following the identification of active esterases, a detailed kinetic analysis would be necessary to elucidate the mechanism of ester bond cleavage. This would involve determining key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process.

The hydrolysis of the ester bond is expected to follow Michaelis-Menten kinetics. The Km value would reflect the concentration of this compound at which the hydrolysis rate is half of Vmax, indicating the binding affinity between the enzyme and the substrate. A lower Km value suggests a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. From Vmax, the turnover number (kcat), which is the number of substrate molecules converted to product per enzyme molecule per unit time, can be calculated. The catalytic efficiency of the enzyme is then determined by the kcat/Km ratio.

A hypothetical kinetic analysis for a potent esterase, such as Carboxylesterase 1, is presented in the table below.

Interactive Data Table: Kinetic Parameters for the Hydrolysis of this compound by Carboxylesterase 1

| Parameter | Value | Unit |

| Km | 50 | µM |

| Vmax | 120 | nmol/min/mg protein |

| kcat | 300 | min-1 |

| kcat/Km | 6 x 106 | M-1min-1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

These kinetic parameters would be crucial for predicting the rate of hydrolysis of this compound in a biological system.

Exploration of Potential Metabolic Transformations and Pathways

Beyond simple hydrolysis of the ester bond, this compound could undergo further metabolic transformations. These pathways can be predicted using computational models and then verified through in vitro experiments.

In Silico Prediction of Theoretical Metabolites and Biotransformation Routes

Computational (in silico) tools can predict potential sites of metabolism on a molecule based on known metabolic reactions and the chemical structure of the compound. For this compound, several potential biotransformation routes can be hypothesized:

Oxidation: The primary and secondary alcohol moieties are susceptible to oxidation. The primary hydroxyl group on the hexoxy chain could be oxidized to an aldehyde and subsequently to a carboxylic acid. The secondary hydroxyl group could be oxidized to a ketone. The aliphatic chain itself could also undergo omega (ω) and omega-1 (ω-1) oxidation.

Glucuronidation: The hydroxyl group is a common site for conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.

Sulfation: The hydroxyl group could also be conjugated with a sulfate (B86663) group, another important phase II reaction.

These predicted metabolites would need to be confirmed by analytical techniques such as mass spectrometry.

In Vitro Metabolic Stability Assays in Subcellular Fractions

To experimentally assess the metabolic stability of this compound, in vitro assays using subcellular fractions like liver microsomes and S9 fractions would be employed. These fractions contain a high concentration of drug-metabolizing enzymes. By incubating the compound with these fractions and monitoring its disappearance over time, the intrinsic clearance rate can be determined.

A typical metabolic stability assay would measure the percentage of the parent compound remaining at different time points. The results can be used to calculate the in vitro half-life (t1/2).

Interactive Data Table: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this data, an in vitro half-life can be calculated, providing a quantitative measure of the compound's metabolic stability. A shorter half-life indicates more rapid metabolism.

Examination of Interaction with Lipid-Binding Proteins: A Mechanistic Perspective

The lipophilic nature of the 2-ethylhexyloxy portion of this compound suggests a potential for interaction with lipid-binding proteins. These proteins play crucial roles in the transport and disposition of lipids and other lipophilic molecules.

From a mechanistic perspective, the interaction would likely be driven by hydrophobic interactions between the aliphatic chain of the compound and nonpolar pockets within the protein's binding site. The presence of the polar carboxylic acid and hydroxyl groups could also contribute to binding through hydrogen bonding and electrostatic interactions with polar residues in the binding pocket.

Investigating these interactions could involve techniques such as fluorescence quenching assays, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to determine binding affinities (Kd). A lower Kd value would indicate a stronger binding interaction. The structural basis of the interaction could be further elucidated using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to visualize the compound bound within the protein's active site. The specific lipid-binding proteins that this compound might interact with would depend on the specific biological context, but candidates could include fatty acid-binding proteins (FABPs) and serum albumin.

Computational Chemistry and Molecular Modeling of 6 2 Ethyl 5 Hydroxy Hexoxy 6 Oxo Hexanoic Acid

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is fundamental to understanding the behavior of a flexible molecule like 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid, as its three-dimensional shape dictates its physical properties and biological activity. The molecule possesses numerous rotatable bonds, leading to a complex potential energy surface.

The primary goal of conformational analysis is to identify low-energy, stable conformations (conformers) and the energy barriers that separate them. This is typically achieved through systematic or stochastic searches. A systematic search involves rotating each flexible bond by a defined increment, followed by energy minimization of the resulting structure. Given the number of rotatable bonds in this molecule, a stochastic method like Monte Carlo (MC) or molecular dynamics (MD) simulations is often more efficient for exploring the vast conformational space. nih.gov

Table 1: Illustrative Relative Energies of Key Conformers

This table presents hypothetical data for illustrative purposes, representing what a typical conformational analysis might yield.

| Conformer ID | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-C-C) | Relative Energy (kcal/mol) | Key Feature |

| Conf-1 | 180° | 180° | 0.00 | Fully extended |

| Conf-2 | 60° | 180° | 1.25 | Gauche at ester linkage |

| Conf-3 | 180° | 65° | 2.10 | Gauche in hexoxy chain |

| Conf-4 | -75° | -80° | 0.85 | Folded, potential H-bond |

Molecular Dynamics Simulations for Solvent Interactions and Stability Predictions

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, capturing its movements, conformational changes, and interactions with its environment. nih.govmdpi.com Simulating this compound in an explicit solvent, such as water, would be crucial for understanding its stability and solvation properties.

In an aqueous environment, the simulation would track the formation and breaking of hydrogen bonds between the molecule's polar groups (carboxylic acid, hydroxyl, and ester carbonyl) and surrounding water molecules. The carboxylic acid group would likely be deprotonated at physiological pH, forming a carboxylate that strongly interacts with the solvent. The hydrophobic aliphatic portions of the molecule would influence its solubility and tendency to aggregate. Analysis of the radial distribution function (RDF) for water molecules around the solute's functional groups would quantify the local solvent structure.

MD simulations also allow for the prediction of conformational stability. By running simulations for extended periods (nanoseconds to microseconds), one can observe the transitions between different conformational states identified in the energy landscape mapping, providing insights into the flexibility and dynamic nature of the molecule. nih.gov

Table 2: Hypothetical Hydrogen Bond Occupancy from MD Simulation in Water

This table shows representative data that could be generated from an MD simulation analysis.

| Functional Group | Hydrogen Bond Type | Average Occupancy (%) | Average Lifetime (ps) |

| Carboxylic Acid (-COOH) | Donor to Water | 85 | 3.5 |

| Carboxylic Acid (C=O) | Acceptor from Water | 92 | 2.8 |

| Hydroxyl (-OH) | Donor to Water | 78 | 3.1 |

| Hydroxyl (-OH) | Acceptor from Water | 65 | 2.2 |

| Ester (C=O) | Acceptor from Water | 55 | 1.9 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. escholarship.orgnih.govacs.org For this compound, these calculations can predict its reactivity, stability, and spectroscopic properties.

Key parameters derived from QC calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule. For this compound, negative potential (red) would be expected around the oxygen atoms of the carboxyl, hydroxyl, and ester groups, indicating regions that can act as hydrogen bond acceptors or interact with cations. Positive potential (blue) would be found around the acidic and hydroxyl protons.

Atomic Charges: Calculating partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld methods) quantifies the charge distribution, providing further insight into polar regions and potential reactive sites.

These calculations help predict which parts of the molecule are most likely to engage in chemical reactions, such as ester hydrolysis, acid-base reactions, or oxidation of the hydroxyl group.

Table 3: Representative Quantum Chemical Properties (DFT/B3LYP/6-31G) *

This table contains plausible, theoretical data for the molecule.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates significant molecular polarity |

| ESP Minimum | -55 kcal/mol | Located on the carboxylic carbonyl oxygen |

In Silico Prediction of Potential Binding Modes with Theoretical Target Macromolecules

Should this compound be investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), computational docking and molecular dynamics are essential tools for predicting its binding mode. acs.org Since the molecule is highly flexible, predicting its bound conformation is a significant challenge. nih.govchemrxiv.orgpsu.edu

The process typically involves:

Molecular Docking: A library of the ligand's low-energy conformers is docked into the binding site of the target protein. Docking algorithms score and rank the resulting poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) and shape complementarity.

Refinement with MD Simulations: The most promising docked poses are then subjected to MD simulations within the binding site. These simulations allow both the ligand and the protein side chains to adjust, providing a more realistic model of the binding complex. biorxiv.org This step is crucial for flexible ligands, as it can reveal induced-fit effects and assess the stability of the predicted binding pose over time. chemrxiv.org

The analysis would identify key amino acid residues that form stable interactions with the ligand's functional groups. For instance, the carboxylate group could form salt bridges with positively charged residues like arginine or lysine, while the hydroxyl group could act as a hydrogen bond donor or acceptor.

Ligand Design Principles Based on Computational Insights

The computational analyses described in the preceding sections provide a foundation for rational ligand design. studysmarter.co.ukazolifesciences.com By understanding the structure-property relationships of this compound, new molecules can be designed with potentially improved characteristics.

Computational insights can guide modifications in several ways:

Conformational Rigidity: If a specific "bioactive" conformation is identified from binding studies, the molecule could be modified to be more rigid, pre-organizing it into the desired shape and reducing the entropic penalty of binding. This might involve introducing rings or double bonds.

Pharmacophore Optimization: The ESP map and interaction analysis highlight the key pharmacophoric features. New designs could focus on enhancing these features, for example, by replacing the hydroxyl group with a better hydrogen bond donor or modifying the aliphatic chain to improve hydrophobic interactions. researchgate.net

Predicting Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the computed properties (e.g., HOMO/LUMO energies, dipole moment) of a series of related molecules to predict their activity or other properties like solubility. studysmarter.co.uk

This iterative cycle of computational analysis, design, and (eventual) synthesis and testing is a cornerstone of modern medicinal chemistry and materials science. researchgate.netpnas.org

Analytical Method Development for Detection and Quantification of 6 2 Ethyl 5 Hydroxy Hexoxy 6 Oxo Hexanoic Acid in Research Matrices

Development and Optimization of Chromatographic Separation Techniques (e.g., HPLC, GC)

The separation of 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid from complex research matrices is effectively achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). The compound's polarity, attributed to its carboxylic acid and hydroxyl groups, makes it well-suited for this technique. A specific method has been documented utilizing a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov In this method, a ZORBAX Extend-C18 column (3.5 µm particle size, 2.1x50 mm) was used to achieve a retention time of 3.765 minutes. nih.gov Optimization of such a method typically involves adjusting the mobile phase composition, which often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous component, such as water with a formic or phosphoric acid modifier to control pH and improve peak shape. nih.govsielc.com

For Gas Chromatography (GC) analysis, the inherent polarity and low volatility of this compound necessitate a derivatization step. This process chemically modifies the polar functional groups (carboxylic acid and hydroxyl) to create a more volatile and thermally stable derivative suitable for GC. A common approach is trimethylsilylation, which converts the acidic and hydroxyl protons into trimethylsilyl (B98337) (TMS) ethers and esters. chalmers.se The derivatized analyte can then be separated on a non-polar or semi-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase. phytojournal.com The GC oven temperature would be programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of all components. phytojournal.comthepharmajournal.com

A summary of typical chromatographic conditions is presented in the table below.

| Parameter | HPLC Method | GC Method (Hypothetical) |

| Technique | Reverse-Phase HPLC | Gas Chromatography with Derivatization |

| Column | ZORBAX Extend-C18, 3.5µm, 2.1x50mm nih.gov | Phenyl-polysiloxane capillary column |

| Mobile Phase / Carrier Gas | Acetonitrile/Water with acid modifier sielc.com | Helium thepharmajournal.com |

| Detection | Mass Spectrometry (MS) nih.gov | Mass Spectrometry (MS) |

| Retention Time | 3.765 min nih.gov | Analyte-specific |

| Derivatization | Not required | Required (e.g., Trimethylsilylation) chalmers.se |

Mass Spectrometry-Based Detection Strategies

Mass spectrometry (MS) is a powerful detection strategy for this compound, offering high sensitivity and specificity, especially when coupled with chromatographic separation (LC-MS or GC-MS).

Fragmentation Pattern Analysis for Structural Elucidation and Confirmation

Structural analysis of this compound is performed using tandem mass spectrometry (MS/MS). The compound, with a molecular formula of C₁₄H₂₆O₅ and a molecular weight of approximately 274.35 g/mol , is typically ionized using electrospray ionization (ESI). nih.govfda.gov In negative ionization mode, the molecule readily deprotonates to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 273.1707. nih.gov

Collision-induced dissociation (CID) of this precursor ion generates a characteristic fragmentation pattern that can be used for confirmation. nih.gov At lower collision energies (e.g., 5 eV), fragmentation is minimal, while at higher energies (e.g., 50 eV), a more extensive pattern is observed. nih.gov The fragmentation of carboxylic acids and esters often involves cleavages adjacent to the carbonyl groups. libretexts.orgmiamioh.edu The fragmentation data for the [M-H]⁻ precursor ion of the target compound reveals several key product ions. nih.gov

The table below summarizes the observed MS/MS fragmentation data.

| Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) |

| 273.1707 [M-H]⁻ | 5 eV | 83.0506, 127.0402, 145.0494 nih.gov |

| 273.1707 [M-H]⁻ | 50 eV | 81.0344 nih.gov |

Quantitative Mass Spectrometry Methodologies

For accurate quantification in complex matrices, tandem mass spectrometry methodologies such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are employed. These techniques offer enhanced specificity by monitoring a specific transition from a precursor ion to a product ion.

Based on the fragmentation data, a quantitative method can be developed. The deprotonated molecule at m/z 273.1707 serves as the precursor ion. nih.gov One or two of the most intense and specific fragment ions would be selected as product ions for the SRM transitions. For instance, the transition of 273.17 → 81.03 could be used as a "quantifier" ion due to its high intensity at higher collision energies, while another transition, such as 273.17 → 127.04, could serve as a "qualifier" ion to ensure analytical confidence. nih.gov The development of such a method requires optimization of collision energy for each transition to maximize signal intensity. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Spectroscopic Approaches to Structural Elucidation and Purity Assessment (e.g., NMR, IR)

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are essential for unambiguous structural elucidation and purity assessment.

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of the key functional groups. A very broad absorption band would be expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, overlapping with C-H stretching signals around 2850-3000 cm⁻¹. A distinct, strong absorption peak for the C=O (carbonyl) stretching of the ester would appear around 1735 cm⁻¹, while the C=O stretch of the carboxylic acid would be found near 1710 cm⁻¹. The O-H stretching of the secondary alcohol group would likely present as a broad band around 3200-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be complex but informative. A signal for the acidic proton of the carboxylic acid would appear as a broad singlet far downfield (>10 ppm). The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely be a multiplet around 3.6-4.0 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would be found around 4.1 ppm. The remaining aliphatic protons in the ethyl and hexyl chains would produce a series of overlapping multiplets in the upfield region of 0.9-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would show two distinct signals in the carbonyl region, with the carboxylic acid carbon appearing around 175-180 ppm and the ester carbon around 170-175 ppm. The carbon attached to the hydroxyl group would resonate at approximately 60-70 ppm, and the carbon of the methylene group adjacent to the ester oxygen would be in a similar region. The remaining aliphatic carbons would produce a series of signals in the 10-40 ppm range.

These spectroscopic techniques, when used in combination, provide a comprehensive characterization of the molecule's structure and can effectively determine the purity of a sample.

Derivatization Strategies and Structure Function Relationship Elucidation for 6 2 Ethyl 5 Hydroxy Hexoxy 6 Oxo Hexanoic Acid

Chemical Modification of Hydroxyl and Carboxylic Acid Functionalities

The presence of both a hydroxyl and a carboxylic acid group allows for a range of chemical modifications. These derivatizations can alter properties such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn can influence the molecule's theoretical interactions with biological systems.

The hydroxyl group can be modified through several common reactions:

Esterification: Reaction with acyl chlorides or anhydrides can convert the hydroxyl group into an ester. The choice of the acyl group can introduce various functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Etherification: Formation of an ether linkage, for instance, through Williamson ether synthesis, can cap the hydroxyl group, removing its hydrogen-bonding donor capability.

Oxidation: Oxidation of the secondary alcohol would yield a ketone, significantly altering the local stereochemistry and electronic properties.

The carboxylic acid functionality is also amenable to a variety of transformations:

Esterification: Conversion to an ester is a common strategy to mask the acidic proton and increase lipophilicity. Methyl, ethyl, or benzyl (B1604629) esters are frequently employed. quimicaorganica.org

Amidation: Reaction with amines, often facilitated by coupling agents, leads to the formation of amides. This introduces a nitrogen atom and alters the hydrogen bonding profile.

Reduction: The carboxylic acid can be reduced to a primary alcohol, transforming the molecule into a diol.

Protecting group chemistry is often essential when dealing with bifunctional molecules like this to achieve selective modification of one group in the presence of the other. libretexts.org For instance, the carboxylic acid could be protected as a tert-butyl ester while the hydroxyl group is being modified, followed by deprotection under acidic conditions. quimicaorganica.org

Table 1: Potential Derivatives of Hydroxyl and Carboxylic Acid Groups and Their Predicted Physicochemical Impact

| Functional Group | Derivatization Reaction | Resulting Functional Group | Predicted Change in Lipophilicity | Predicted Change in H-Bonding |

|---|---|---|---|---|

| Hydroxyl | Acetylation | Acetyl Ester | Increase | Donor eliminated |

| Hydroxyl | Benzylation | Benzyl Ether | Significant Increase | Donor eliminated |

| Carboxylic Acid | Methylation | Methyl Ester | Increase | Acceptor retained |

Ester Bond Modifications and Their Impact on Stability and Reactivity

The central ester bond in 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid is a critical determinant of its chemical stability and potential degradation profile. Ester hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases), would cleave the molecule into adipic acid and 2-ethyl-1,5-hexanediol. researchgate.net

The stability of the ester bond can be modulated through several strategies:

Steric Hindrance: Introducing bulky groups near the ester carbonyl can sterically shield it from nucleophilic attack, thereby slowing the rate of hydrolysis. researchgate.net For instance, replacing the ethyl group at the 2-position of the hexoxy moiety with a larger alkyl group could enhance stability.

Electronic Effects: The electronic nature of the groups surrounding the ester can influence its reactivity. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to hydrolysis, while electron-donating groups can have the opposite effect.

Table 2: Comparison of Ester Bond and Potential Bioisosteric Replacements

| Linkage | Predicted Hydrolytic Stability | Key Features |

|---|---|---|

| Ester | Susceptible to chemical and enzymatic hydrolysis | Planar, H-bond acceptor |

| 1,3,4-Oxadiazole | Generally stable to hydrolysis | Planar, H-bond acceptors, rigid |

Quantitative structure-property relationship (QSPR) studies on related ester compounds have shown that parameters such as steric factors and the electronic charge on the carbonyl carbon are significant predictors of hydrolysis rates. nih.gov Such computational models could be applied to predict the stability of novel derivatives of this compound.

Side Chain Alterations and Their Influence on Theoretical Biochemical Interactions

The alkyl side chains of the molecule, specifically the ethyl group and the hexoxy chain, play a significant role in defining its lipophilicity and potential for van der Waals interactions with biological macromolecules. Altering these side chains can systematically probe their contribution to theoretical binding affinities.

Alkyl Chain Length: The length of the alkyl chains can be varied to optimize hydrophobic interactions. Studies on protein-ligand interactions have shown that increasing alkyl chain length can enhance binding affinity up to a certain point, after which further extension may not lead to improvement or could even be detrimental. acs.orgnih.gov This is often due to the specific topology of the binding pocket.

Branching: The introduction or modification of branching points, such as the ethyl group, can influence how the molecule fits into a hypothetical binding site. Increased branching can enhance steric hindrance, which may either improve or decrease binding depending on the complementary shape of the receptor.

Introduction of Polar Groups: Incorporating polar functional groups, such as amides or ethers, into the side chains can alter the solubility and hydrogen bonding potential of the molecule, potentially leading to new interactions with a target protein.

The lipophilicity of the molecule, a key factor in its theoretical membrane permeability and interaction with hydrophobic binding pockets, is directly influenced by these side chains. The n-octanol-water partition coefficient (log P) is a common measure of lipophilicity, and its value can be theoretically modulated through these structural modifications.

Table 3: Theoretical Impact of Side Chain Modifications on Physicochemical Properties and Biochemical Interactions

| Modification | Predicted Change in Lipophilicity (log P) | Potential Impact on Biochemical Interactions |

|---|---|---|

| Increase hexoxy chain length | Increase | Enhanced hydrophobic interactions |

| Introduce a double bond in the hexoxy chain | Minor decrease | Conformational rigidity, potential for π-stacking |

Synthesis and Investigation of Stereochemical Variations (Diastereomers and Enantiomers)

The structure of this compound contains two stereocenters, one at the 2-position of the hexoxy chain and the other at the 5-position bearing the hydroxyl group. This gives rise to four possible stereoisomers: two pairs of enantiomers, which are diastereomers of each other.

The synthesis of specific stereoisomers typically requires stereoselective synthetic methods. acs.org This can involve the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. acs.org For example, the stereocenter at the hydroxyl group could be established through the asymmetric reduction of a corresponding ketone.

The investigation of the individual stereoisomers is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities and metabolic profiles. It is well-established in medicinal chemistry that the pharmacological properties of a chiral molecule can reside in a single enantiomer. mdpi.com

The separation of the synthesized stereoisomers is a critical step. Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques like column chromatography or by fractional crystallization. researchgate.net The separation of enantiomers requires a chiral environment, which can be achieved through chiral chromatography (using a chiral stationary phase) or by derivatization with a chiral resolving agent to form diastereomeric derivatives that can then be separated by achiral chromatography. nih.govnih.gov

The absolute configuration of the separated stereoisomers can be determined by various methods, including X-ray crystallography of a suitable crystalline derivative or by comparison with stereochemically defined standards.

Table 4: Stereoisomers of this compound and Methods for Their Investigation

| Stereoisomer | Relationship | Separation Method |

|---|---|---|

| (2R, 5R) and (2S, 5S) | Enantiomers | Chiral Chromatography |

| (2R, 5S) and (2S, 5R) | Enantiomers | Chiral Chromatography |

| (2R, 5R) and (2R, 5S) | Diastereomers | Achiral Chromatography |

Future Research Directions and Unanswered Questions for 6 2 Ethyl 5 Hydroxy Hexoxy 6 Oxo Hexanoic Acid

Emerging Methodologies in the Study of Complex Organic Esters

The study of complex organic esters is continually evolving, with new methodologies offering deeper insights into their structure, synthesis, and function. For a molecule like 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid, which contains multiple functional groups and stereocenters, these advanced techniques are crucial for a comprehensive understanding.

Advanced Synthesis and Catalysis: Future research should explore efficient and stereoselective synthetic routes. Modern catalytic methods, such as enzyme-catalyzed esterification or reactions mediated by novel organocatalysts, could offer high yields and selectivity under mild conditions. researchgate.netresearchgate.net Techniques like dual catalysis, combining photoredox and nickel catalysis, have shown promise for the enantioselective cross-coupling of alkyl components, a strategy that could be adapted for constructing the core structure of this molecule from simpler, commercially available starting materials. acs.org

High-Resolution Analytical Techniques: A full characterization of the compound would necessitate the use of advanced analytical methods. While basic spectral data exists, a deeper analysis is required. nih.gov Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be essential to unambiguously assign the proton and carbon signals, confirming the connectivity of the complex structure. nih.gov High-resolution mass spectrometry, coupled with techniques like liquid chromatography (LC-MS), can provide precise mass data and fragmentation patterns, aiding in structural elucidation and impurity profiling. nih.gov

Interactive Data Table: Potential Analytical Methods

| Methodology | Application for this compound | Potential Insights |

| Enzyme Catalysis | Stereoselective synthesis of the ester bond or chiral centers. | Improved yield, reduced byproducts, environmentally friendly process. |

| Dual Catalysis | Construction of the carbon skeleton via cross-coupling reactions. | High enantioselectivity and control over stereochemistry. |

| 2D NMR (COSY, HSQC) | Complete structural assignment of proton and carbon atoms. | Unambiguous confirmation of molecular structure and stereochemistry. |

| LC-MS/MS | Separation, identification, and quantification. | Purity assessment, metabolite identification, fragmentation analysis. |

Interdisciplinary Approaches for Comprehensive Understanding of Compound Behavior

A complete understanding of a molecule's behavior requires a multifaceted approach that bridges traditional scientific disciplines. Combining chemistry with biology, physics, and computational science can reveal insights that would be missed by a single perspective. pressbooks.pubfiveable.me

Chemical Biology and Biochemistry: Investigating the interaction of this compound with biological systems is a key area for future research. pressbooks.pub Given its structure as a functionalized hexanoic acid derivative, it could be explored for various biological activities. For instance, hexanoic acid and its derivatives are known to be involved in microbial metabolism and can serve as precursors for valuable biochemicals. nih.govmdpi.com Initial studies could involve screening the compound against various cell lines or enzyme assays to identify any potential therapeutic or biological effects. mdpi.com

Biophysical Chemistry: Techniques from biophysical chemistry can elucidate how the molecule interacts with biological targets at a molecular level. fiveable.me If a biological activity is identified, methods like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to a protein, revealing the specific interactions that drive its activity. fiveable.me

Materials Science: The ester and carboxylic acid functional groups suggest potential applications in polymer and materials science. Esters are fundamental components of many polymers, and the hydroxyl and carboxyl groups offer sites for further polymerization or functionalization. researchgate.net Research could explore its use as a monomer or a plasticizer, investigating the thermo-mechanical properties of any resulting materials. researchgate.net

Theoretical Frameworks for Predicting Novel Analogues and Their Research Potential

Computational and theoretical chemistry provide powerful tools for predicting the properties of new molecules and guiding experimental research.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is generated, QSAR models can be developed. These models use statistical methods to correlate chemical structure with biological activity. researchgate.net By analyzing the effects of modifying different parts of the this compound structure, QSAR can predict which novel analogues are most likely to have improved potency or other desirable properties. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. This can help explain its physical properties and mechanism of action at an atomic level. researchgate.net

Predictive Toxicology and Metabolism: Computational tools can also be used to predict the potential toxicity and metabolic fate of the compound and its analogues. By identifying potential liabilities early in the research process, efforts can be focused on designing safer and more effective molecules. This approach aligns with the principles of green chemistry and efficient drug discovery.

By pursuing these future research directions, the scientific community can move beyond the current limited knowledge of this compound. A systematic investigation using these advanced and interdisciplinary approaches will not only characterize this specific molecule but also contribute to the broader understanding of complex organic esters and their potential applications.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid that influence its reactivity in experimental settings?

- The compound contains a hexanoic acid backbone with a 2-ethyl-5-hydroxy-hexoxy side chain and a 6-oxo group. Key functional groups include:

- Ester linkage : The 6-oxo group adjacent to the hexoxy chain may participate in hydrolysis or nucleophilic substitution.

- Hydroxyl group : The 5-hydroxy group on the hexoxy chain can engage in hydrogen bonding or oxidation reactions.

- Ethyl substituent : Introduces steric effects, potentially influencing reaction kinetics or molecular interactions.

Structural analogs, such as 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid, highlight the importance of ester and oxo groups in determining reactivity . The oxoacid nature of the compound (per IUPAC definitions) further underscores its potential as a hydrogen bond donor/acceptor .

Q. What synthetic routes are reported for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

- While direct synthesis protocols for this compound are not explicitly documented, analogous methods involve:

- Multi-step esterification : Coupling hexanoic acid derivatives with hydroxylated hexoxy chains under catalytic conditions (e.g., DCC/DMAP).

- Protection-deprotection strategies : Shielding the hydroxyl group during synthesis to prevent side reactions, as seen in boronohexanoic acid syntheses .

- Optimization parameters : Temperature control (60–80°C), solvent selection (e.g., THF for solubility), and catalyst use (e.g., p-toluenesulfonic acid) can enhance yield. Computational reaction path searches (e.g., quantum chemical calculations) may further refine conditions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the stereochemistry and purity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 4.1–4.3 ppm (ester -OCH2-), δ 1.2–1.4 ppm (ethyl group), and δ 5.0–5.5 ppm (hydroxyl proton, if not exchanged).

- ¹³C NMR : Carbonyl signals at ~170–175 ppm (oxo and ester groups).

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT calculations, molecular docking) are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous environments.

- Docking studies : Screens against enzymes (e.g., hydrolases) to identify binding affinities, leveraging software like AutoDock Vina.

- Reaction path analysis : Quantum mechanics/molecular mechanics (QM/MM) to explore hydrolysis pathways. ICReDD’s integrated computational-experimental frameworks are recommended for efficient hypothesis testing .

Q. How does the pH-dependent stability of the ester and oxo groups in this compound affect its behavior in aqueous reaction systems?

- Ester hydrolysis : Accelerated under alkaline conditions (pH > 9), leading to cleavage of the hexoxy chain.

- Oxo group stability : Protonation at low pH (e.g., <3) may reduce electrophilicity, altering reactivity.

- Buffering strategies : Use of phosphate buffers (pH 6–8) to maintain stability during kinetic studies. Thermodynamic data from similar hexanoic acid derivatives (e.g., reaction enthalpies) can guide pH optimization .

Q. What strategies can resolve contradictions between theoretical predictions (e.g., QSPR models) and experimental solubility data for this compound?

- Data reconciliation :

Validate computational models with high-throughput solubility assays (e.g., shake-flask method).

Adjust QSPR parameters (e.g., logP, polar surface area) using experimental solubility values from analogs like 6-oxo-6-(2-thienyl)hexanoic acid .

Employ machine learning to refine predictive algorithms, incorporating experimental outliers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.